molecular formula C10H16ClNO4 B8192261 (2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8192261
M. Wt: 249.69 g/mol
InChI Key: KTIQMTDKFOWAFE-RQJHMYQMSA-N
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Description

(2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a chlorinating agent under controlled conditions to introduce the chlorine atom at the 4-position. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its unique structure allows it to act as a ligand in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Bromo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • (2S,4R)-4-Fluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • (2S,4R)-4-Methyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester

Uniqueness

Compared to its analogs, (2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom. This halogen can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific stereochemistry of the compound contributes to its distinct interactions with biological targets, enhancing its potential in scientific research and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIQMTDKFOWAFE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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